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Compound of Interest

Compound Name: (R)-4-Benzyl-3-methylmorpholine

Cat. No.: B3152879

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
molecule (R)-4-Benzyl-3-methylmorpholine. Due to the limited availability of directly
published experimental spectra for this specific compound, this document combines data from
closely related analogs with established experimental protocols to offer a detailed
characterization profile. The information herein is intended to support research, drug
development, and quality control activities where this morpholine derivative is of interest.

Molecular Structure

(R)-4-Benzyl-3-methylmorpholine is a substituted morpholine with a benzyl group attached to
the nitrogen atom and a methyl group at the 3-position. The stereochemistry at the chiral center
is designated as (R).

Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for (R)-4-
Benzyl-3-methylmorpholine and its close structural analogs.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
expected H and 3C NMR chemical shifts for (R)-4-Benzyl-3-methylmorpholine are predicted
based on the analysis of related structures, such as 4-benzylmorpholine and N-substituted
morpholines.[1]

Table 1: Predicted *H NMR Spectroscopic Data for (R)-4-Benzyl-3-methylmorpholine

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
_ Aromatic protons
~7.20-7.40 Multiplet 5H
(CsH5s)
) Morpholine ring
~3.50-3.80 Multiplet 2H
protons (-OCHz2)
Benzyl protons (-
~3.45 Singlet 2H P (
NCH:zPh)
] Morpholine ring proton
~2.70-2.90 Multiplet 1H
(-CH(CHs)-)
] Morpholine ring
~2.30-2.60 Multiplet 2H
protons (-NCH3)
) Morpholine ring
~1.90-2.20 Multiplet 2H
protons (-CHz)
~1.00 Doublet 3H Methyl protons (-CHs)

Table 2: Predicted 3C NMR Spectroscopic Data for (R)-4-Benzyl-3-methylmorpholine
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Chemical Shift (8) ppm Assignment

~138 Aromatic quaternary carbon
~129 Aromatic CH

~128 Aromatic CH

~127 Aromatic CH

~67 Morpholine ring carbon (-OCHz)
~62 Benzyl carbon (-NCHzPh)

~58 Morpholine ring carbon (-CH(CHs)-)
~54 Morpholine ring carbon (-NCH2)
~51 Morpholine ring carbon (-CHz)
~15 Methyl carbon (-CHs)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The
predicted IR absorption bands for (R)-4-Benzyl-3-methylmorpholine are based on the
characteristic frequencies of aromatic C-H, aliphatic C-H, C-N, and C-O bonds.

Table 3: Predicted IR Spectroscopic Data for (R)-4-Benzyl-3-methylmorpholine
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Wavenumber (cm~?) Intensity Assignment

3050-3000 Medium Aromatic C-H stretch

Aliphatic C-H stretch (CHs,

2950-2800 Strong

CHz, CH)

Aromatic C=C skeletal
1600, 1495, 1450 Medium-Weak o

vibrations
1120-1080 Strong C-O-C stretch (ether)
1200-1100 Medium C-N stretch (tertiary amine)

Aromatic C-H out-of-plane
750-700 Strong

bend (monosubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The expected mass spectrum of (R)-4-Benzyl-3-methylmorpholine would
show a molecular ion peak [M]* and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for (R)-4-Benzyl-3-methylmorpholine

m/z Possible Fragment

191 [M]* (Molecular lon)

176 [M - CHs]*

91 [C7H7]* (Tropylium ion)

100 [CsH10NOJ* (Morpholine ring fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
described above. These protocols are based on standard laboratory practices for the analysis
of morpholine derivatives.[2][3]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b3152879?utm_src=pdf-body
https://www.benchchem.com/product/b3152879?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.4c02670
https://pmc.ncbi.nlm.nih.gov/articles/PMC11223217/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3152879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of (R)-4-Benzyl-3-
methylmorpholine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds) in
an NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Tune and shim the spectrometer.

o Acquire a standard one-dimensional *H NMR spectrum with a sufficient number of scans
to achieve a good signal-to-noise ratio.

o Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans will be required compared to *H NMR.

o Typical parameters: pulse angle 45°, acquisition time 1-2 s, relaxation delay 2-5 s.

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., TMS).

IR Spectroscopy

e Sample Preparation:
o Neat Liquid: Place a drop of the neat oil between two KBr or NaCl plates.

o Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCla, CHCI5)
and place it in a liquid IR cell.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm~*. Acquire a
background spectrum of the empty sample holder or the solvent, which is then subtracted
from the sample spectrum.

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR
spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable ionization source. Common techniques include:

o Electron lonization (El): For volatile and thermally stable compounds.

o Electrospray lonization (ESI): For less volatile or thermally labile compounds, often
coupled with liquid chromatography (LC-MS).

Instrumentation: Employ a mass spectrometer such as a quadrupole, time-of-flight (TOF), or
ion trap analyzer.

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine
the exact mass and elemental composition.[4]

Workflow Visualization

The general workflow for the spectroscopic analysis of (R)-4-Benzyl-3-methylmorpholine is

depicted in the following diagram.
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Workflow for Spectroscopic Characterization
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A generalized workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.

This guide serves as a foundational resource for professionals working with (R)-4-Benzyl-3-
methylmorpholine. While the provided data is based on sound chemical principles and
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analogous structures, it is recommended to acquire experimental data on a purified sample for
definitive characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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